Methyl 1-aminocyclopropanecarboxylate hydrochloride

Catalog No.
S686495
CAS No.
72784-42-0
M.F
C5H10ClNO2
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-aminocyclopropanecarboxylate hydrochlorid...

CAS Number

72784-42-0

Product Name

Methyl 1-aminocyclopropanecarboxylate hydrochloride

IUPAC Name

methyl 1-aminocyclopropane-1-carboxylate;hydrochloride

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C5H9NO2.ClH/c1-8-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H

InChI Key

CHSDCWKLSHPKFY-UHFFFAOYSA-N

SMILES

COC(=O)C1(CC1)N.Cl

Synonyms

1-Aminocyclopropanecarboxylic Acid Methyl Ester Hydrochloride; ACC Methyl Ester Hydrochloride; Methyl 1-Aminocyclopropanecarboxylate Hydrochloride;

Canonical SMILES

COC(=O)C1(CC1)[NH3+].[Cl-]

Synthesis and Characterization:

MACC is a synthetic organic compound, often used as a research tool. Its synthesis has been described in scientific literature, allowing researchers to prepare it in their laboratories. [] The characterization of MACC, including its structure, purity, and other physical and chemical properties, is crucial for ensuring the validity of research findings. Techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed for this purpose. []

Potential Applications:

While the full extent of MACC's applications in scientific research is still being explored, some potential areas of investigation include:

  • Plant Physiology: MACC serves as a precursor to the plant hormone ethylene. Researchers can use MACC to study ethylene biosynthesis and its role in various plant growth and development processes, including seed germination, fruit ripening, and stress responses. []
  • Enzyme Studies: MACC can interact with enzymes involved in ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. Studying this interaction can provide insights into the mechanism of action of these enzymes and their potential as targets for agricultural applications. []
  • Chemical Biology: MACC's chemical structure offers potential for modification and derivatization, allowing researchers to create new molecules with specific properties for various research purposes. This could involve studying their interactions with biological systems or using them as probes in various scientific investigations.

Methyl 1-aminocyclopropanecarboxylate hydrochloride is a chemical compound with the molecular formula C5H10ClNO2C_5H_{10}ClNO_2 and a molecular weight of approximately 151.59 g/mol. It is commonly encountered as a white crystalline solid and is known for its role as a derivative of 1-aminocyclopropane-1-carboxylic acid. This compound is often used in various biochemical applications, particularly in the field of plant physiology and biochemistry, due to its involvement in the biosynthesis of ethylene, a key plant hormone .

MACC functions by mimicking the action of ACC in the ethylene signaling pathway. Once inside the plant cell, MACC is converted to ACC by esterases. ACC then binds to the enzyme ACC oxidase, which converts it to ethylene, the active gaseous hormone. Ethylene subsequently interacts with specific receptors, triggering a cascade of responses that regulate various plant growth and development processes [].

Data source

[]

MACC is considered a mild irritant and may cause eye and skin irritation upon contact []. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling MACC.

Data source

[]

, particularly those involving the conversion to ethylene through enzymatic processes. The primary reaction involves its decarboxylation to produce ethylene, which is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate oxidase. This reaction is significant in plant biology, where ethylene plays a crucial role in fruit ripening and senescence .

This compound exhibits notable biological activity, primarily as a precursor to ethylene in plants. Ethylene regulates various physiological processes including fruit ripening, flower wilting, and leaf abscission. Methyl 1-aminocyclopropanecarboxylate hydrochloride has been studied for its effects on plant growth and development, influencing processes such as cell division and elongation . Furthermore, it has potential applications in agricultural practices as a growth regulator.

Methyl 1-aminocyclopropanecarboxylate hydrochloride can be synthesized through several methods, including:

  • Direct Methylation: The compound can be synthesized by methylating 1-aminocyclopropane-1-carboxylic acid using methyl iodide or dimethyl sulfate in the presence of a base.
  • Cyclization Reactions: Starting from suitable precursors, cyclization reactions can yield the desired product through ring formation.
  • Hydrochloride Formation: The hydrochloride salt can be formed by reacting the base form of methyl 1-aminocyclopropanecarboxylate with hydrochloric acid .

Methyl 1-aminocyclopropanecarboxylate hydrochloride has various applications:

  • Agricultural Use: As a plant growth regulator to enhance ethylene production, aiding in the ripening process of fruits.
  • Pharmaceutical Research: It serves as an important intermediate in synthesizing other bioactive compounds and pharmaceuticals.
  • Biochemical Studies: Used extensively in research to study metabolic pathways involving amino acids and plant hormones .

Methyl 1-aminocyclopropanecarboxylate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
1-Aminocyclopropane-1-carboxylic acidC4H7NO2C_4H_7NO_2Precursor to methyl 1-aminocyclopropanecarboxylate; directly involved in ethylene synthesis.
Methyl cyclopropanecarboxylateC5H8O2C_5H_8O_2Similar cyclopropane structure; utilized in organic synthesis but lacks amino functionality.
EthyleneC2H4C_2H_4Primary plant hormone derived from methyl 1-aminocyclopropanecarboxylate; crucial for growth regulation.

Uniqueness

Methyl 1-aminocyclopropanecarboxylate hydrochloride is unique due to its specific role as an amino acid derivative that directly contributes to ethylene biosynthesis in plants. Its structural features allow it to participate effectively in biochemical pathways that are essential for plant development and response to environmental stimuli .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-14

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